molecular formula C21H25NO6S B7743968 Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B7743968
M. Wt: 419.5 g/mol
InChI Key: JTZBBFQPHLMUNF-UHFFFAOYSA-N
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Description

This compound belongs to the 2-aminothiophene-3-carboxylate class, synthesized via the Gewald multicomponent reaction, which involves condensation of a ketone, activated nitrile, and elemental sulfur catalyzed by diethylamine . Key structural features include:

  • Thiophene core: Substituted at position 2 with a 4-(4-methoxyphenoxy)butanoyl-amido group, at position 4 with a methyl group, and at position 5 with an acetyl group.
  • Ethyl carboxylate: Positioned at the 3rd carbon of the thiophene ring.

2-Aminothiophenes are intermediates in pharmaceuticals, agrochemicals, and dyes, with substituents modulating solubility, stability, and bioactivity .

Properties

IUPAC Name

ethyl 5-acetyl-2-[4-(4-methoxyphenoxy)butanoylamino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-5-27-21(25)18-13(2)19(14(3)23)29-20(18)22-17(24)7-6-12-28-16-10-8-15(26-4)9-11-16/h8-11H,5-7,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZBBFQPHLMUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride and a suitable catalyst.

    Attachment of the Butanoyl Group: The butanoyl group can be attached through an amide bond formation reaction using butanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Methoxyphenoxy Substitution: The methoxyphenoxy group can be introduced through an etherification reaction using 4-methoxyphenol and an appropriate alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: Carboxylic acid, ethanol.

Scientific Research Applications

Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions due to its unique structure.

    Material Science: The compound’s thiophene ring makes it a candidate for use in organic electronics and conductive polymers.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Thiophene Positions) Acyl/Amido Group Molecular Formula Key Differences
Target Compound 2: 4-(4-methoxyphenoxy)butanoyl-amido; 4: methyl; 5: acetyl 4-(4-methoxyphenoxy)butanoyl C₂₃H₂₆N₂O₆S Reference compound for comparison.
Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate 2: (4-methoxyphenoxy)acetyl-amido; 4: 4-chlorophenyl (4-methoxyphenoxy)acetyl C₂₂H₂₀ClNO₅S Shorter acyl chain (acetyl vs. butanoyl); 4-chlorophenyl increases hydrophobicity.
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate 2: 2-chlorobenzoyl-amido; 4: phenyl; 5: acetyl 2-chlorobenzoyl C₂₂H₁₈ClNO₄S Phenyl at position 4 and chloro-substituted benzoyl group enhance steric bulk and electron-withdrawing effects.
Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate 2: (2-methylphenoxy)acetyl-amido; 4: 4-methylphenyl (2-methylphenoxy)acetyl C₂₄H₂₄N₂O₄S Methyl groups on phenoxy and phenyl moieties increase lipophilicity.
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate 2: ethoxycarbonyl-amido; 5: 4-nitrophenyl Ethoxycarbonyl C₁₈H₁₉N₃O₆S Nitro group introduces strong electron-withdrawing effects; lacks acetyl at position 3.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 4-methoxyphenoxy butanoyl chain in the target compound enhances solubility in polar solvents compared to chlorophenyl or nitro-substituted analogs .
  • Steric Effects : Bulkier substituents (e.g., 4-phenyl in ) may hinder molecular packing, affecting crystallinity and bioavailability.

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